molecular formula C12H6ClF2N3 B3365513 5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile CAS No. 1240526-18-4

5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile

Cat. No.: B3365513
CAS No.: 1240526-18-4
M. Wt: 265.64
InChI Key: PXJCFORPLGOVNK-UHFFFAOYSA-N
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Description

5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with chloro, difluorophenyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 5-chloro-3-cyanopyridine.

    Nucleophilic Aromatic Substitution: The key step involves the nucleophilic aromatic substitution reaction where 3,4-difluoroaniline reacts with 5-chloro-3-cyanopyridine under basic conditions. Common bases used include potassium carbonate or sodium hydride.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C) to facilitate the substitution process.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The chloro group can be substituted by nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.

    Materials Science: Used in the synthesis of advanced materials, including polymers and organic semiconductors.

    Biological Studies: Investigated for its interactions with biological macromolecules, aiding in the understanding of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which 5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile exerts its effects involves:

    Molecular Targets: It targets specific enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile
  • 6-Chloro-3-[(3,4-difluorophenyl)amino]pyridine-2-carbonitrile

Uniqueness

5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-6-(3,4-difluoroanilino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF2N3/c13-9-3-7(5-16)6-17-12(9)18-8-1-2-10(14)11(15)4-8/h1-4,6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJCFORPLGOVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C=C(C=N2)C#N)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101183301
Record name 5-Chloro-6-[(3,4-difluorophenyl)amino]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240526-18-4
Record name 5-Chloro-6-[(3,4-difluorophenyl)amino]-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-[(3,4-difluorophenyl)amino]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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